Thiamine Acetate Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiamine Acetate Hydrochloride can be synthesized through the acetylation of thiamine hydrochloride. The process involves the reaction of thiamine hydrochloride with acetic anhydride under controlled conditions to form the acetate derivative. The reaction is typically carried out in an aqueous medium at a temperature range of 25-30°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Thiamine Acetate Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiamine disulfide.
Reduction: It can be reduced to form thiamine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products
Oxidation: Thiamine disulfide.
Reduction: Thiamine.
Substitution: Various thiamine derivatives depending on the nucleophile used.
Scientific Research Applications
Thiamine Acetate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is studied for its role in cellular metabolism and its effects on enzyme activity.
Industry: It is used in the fortification of food products and as a nutritional supplement in animal feed.
Mechanism of Action
Thiamine Acetate Hydrochloride exerts its effects by being converted into its active form, thiamine pyrophosphate, within the body. Thiamine pyrophosphate acts as a coenzyme in several enzymatic reactions, including the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids and neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Thiamine Hydrochloride: The non-acetylated form of thiamine.
Thiamine Mononitrate: Another salt form of thiamine used in food fortification.
Uniqueness
Thiamine Acetate Hydrochloride is unique due to its acetylated form, which may offer different pharmacokinetic properties compared to other thiamine salts. This acetylation can potentially enhance its stability and bioavailability .
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N4O2S.2ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);2*1H/q+1;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHACBYQHDIYAIL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.Cl.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858470 |
Source
|
Record name | 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74144-47-1, 1037-29-2 |
Source
|
Record name | Thiazolium, 5-[2-(acetyloxy)ethyl]-3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-, chloride, hydrochloride (1:1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74144-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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